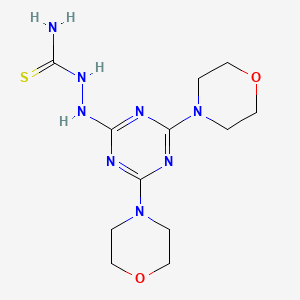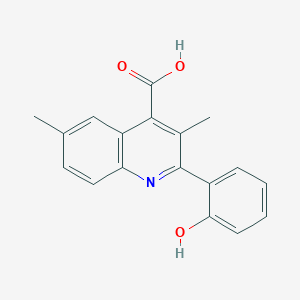![molecular formula C17H16N2O3S B6089648 2-{[2-(4-methoxyphenoxy)ethyl]thio}-4(3H)-quinazolinone CAS No. 5487-23-0](/img/structure/B6089648.png)
2-{[2-(4-methoxyphenoxy)ethyl]thio}-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[2-(4-methoxyphenoxy)ethyl]thio}-4(3H)-quinazolinone is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a potential candidate for the development of novel drugs due to its unique properties.
Wirkmechanismus
The mechanism of action of 2-{[2-(4-methoxyphenoxy)ethyl]thio}-4(3H)-quinazolinone is not fully understood. However, it has been proposed that the compound works by inhibiting various enzymes and signaling pathways involved in the progression of diseases. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that cause inflammation. It has also been found to inhibit the activity of various kinases involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
2-{[2-(4-methoxyphenoxy)ethyl]thio}-4(3H)-quinazolinone has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been found to induce apoptosis in cancer cells by activating the caspase pathway. The compound has been found to have low toxicity in vitro and in vivo studies.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-{[2-(4-methoxyphenoxy)ethyl]thio}-4(3H)-quinazolinone in lab experiments include its potential as a novel drug candidate, its low toxicity, and its ability to inhibit various enzymes and signaling pathways involved in the progression of diseases. However, the limitations of using the compound include the need for further studies to fully understand its mechanism of action and its potential side effects.
Zukünftige Richtungen
There are several future directions for the research on 2-{[2-(4-methoxyphenoxy)ethyl]thio}-4(3H)-quinazolinone. These include:
1. Further studies to understand the mechanism of action of the compound
2. Development of novel drug formulations using the compound
3. Testing the compound against other viral infections
4. Testing the compound against other cancer cell lines
5. Investigating the potential side effects of the compound
6. Studying the pharmacokinetics of the compound in vivo.
Conclusion:
In conclusion, 2-{[2-(4-methoxyphenoxy)ethyl]thio}-4(3H)-quinazolinone is a potential candidate for the development of novel drugs due to its unique properties. The compound has been extensively studied for its anti-inflammatory, anti-cancer, and anti-viral properties. The synthesis method has been optimized to obtain high yields of the product with good purity. Further studies are needed to fully understand the mechanism of action of the compound and its potential side effects.
Synthesemethoden
The synthesis of 2-{[2-(4-methoxyphenoxy)ethyl]thio}-4(3H)-quinazolinone involves a multi-step process that includes the reaction of 2-chloroethyl ethyl ether with 4-methoxyphenol to obtain the intermediate product. The intermediate product is then reacted with 2-mercaptoethylamine hydrochloride to obtain the final product. The synthesis method has been optimized to obtain high yields of the product with good purity.
Wissenschaftliche Forschungsanwendungen
2-{[2-(4-methoxyphenoxy)ethyl]thio}-4(3H)-quinazolinone has been extensively studied for its potential use in the treatment of various diseases. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. The compound has been tested against various cancer cell lines and has shown promising results in inhibiting cell proliferation and inducing apoptosis. It has also been tested against viral infections and has shown activity against the hepatitis B virus.
Eigenschaften
IUPAC Name |
2-[2-(4-methoxyphenoxy)ethylsulfanyl]-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-21-12-6-8-13(9-7-12)22-10-11-23-17-18-15-5-3-2-4-14(15)16(20)19-17/h2-9H,10-11H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZPCUBIKWDMMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80365028 |
Source


|
| Record name | SMR000111373 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80365028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-([2-(4-Methoxyphenoxy)ethyl]thio)quinazolin-4(1H)-one | |
CAS RN |
5487-23-0 |
Source


|
| Record name | SMR000111373 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80365028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(3-methylbenzyl)-2-(2-methyl-3-furoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6089573.png)
![7-(5-chloro-2-methoxyphenyl)-2-(ethylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6089583.png)
![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-5-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6089589.png)

![[1-(6-chloro-4-methyl-2-quinolinyl)-3-piperidinyl]methanol](/img/structure/B6089602.png)
![2-[(2-methoxy-4-methylphenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B6089606.png)
![6-bromo-2-(3,4-dimethylphenyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-4-quinolinecarboxamide](/img/structure/B6089613.png)
![2-tert-butyl-1-[2-(4-methyl-1-piperazinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B6089617.png)

![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B6089639.png)
![N-{5-[4-(dimethylamino)benzylidene]-4-oxo-1,3-thiazolidin-2-ylidene}benzamide](/img/structure/B6089655.png)
![1-{[5-(2-nitrophenyl)-2-furyl]methyl}-4-phenylpiperazine](/img/structure/B6089666.png)
![1-(2,6-difluorobenzyl)-N-[(2-methylphenyl)(4-pyridinyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6089671.png)